molecular formula C15H14O2 B6356681 4-(2,5-Dimethylphenyl)benzoic acid, 95% CAS No. 1181583-55-0

4-(2,5-Dimethylphenyl)benzoic acid, 95%

Cat. No. B6356681
CAS RN: 1181583-55-0
M. Wt: 226.27 g/mol
InChI Key: GBXPFEPVWXWVQT-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)benzoic acid, 95% (4-DMPBA) is an organic compound belonging to the class of aromatic acids. It is a white, crystalline powder that is insoluble in water and has a melting point of 123-125 °C. 4-DMPBA is used in many scientific research applications and has a wide range of biochemical and physiological effects.

Scientific Research Applications

4-(2,5-Dimethylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as an inhibitor of cyclooxygenase-2 (COX-2) and as a modulator of the activity of the nuclear factor kappa B (NF-κB) pathway. 4-(2,5-Dimethylphenyl)benzoic acid, 95% has also been used to study the effects of cyclic AMP (cAMP) on the expression of genes involved in cell growth and differentiation.

Mechanism of Action

4-(2,5-Dimethylphenyl)benzoic acid, 95% acts by blocking the activity of COX-2, an enzyme involved in the production of prostaglandins. It also acts as an inhibitor of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity. Additionally, 4-(2,5-Dimethylphenyl)benzoic acid, 95% has been shown to modulate the activity of cAMP, a messenger molecule involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
4-(2,5-Dimethylphenyl)benzoic acid, 95% has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been shown to modulate the expression of genes involved in cell growth and differentiation. It has also been shown to inhibit the growth of a variety of cancer cell lines.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(2,5-Dimethylphenyl)benzoic acid, 95% in lab experiments is its ability to be synthesized in a two-step process. It is also relatively inexpensive and can be easily obtained from chemical suppliers. However, there are some limitations to using 4-(2,5-Dimethylphenyl)benzoic acid, 95% in lab experiments. It is insoluble in water, which can make it difficult to dissolve and use in aqueous solutions. In addition, it can be toxic if handled improperly.

Future Directions

The potential future directions for 4-(2,5-Dimethylphenyl)benzoic acid, 95% include further research into its anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, further research should be conducted into its ability to modulate the activity of cAMP and its potential use as a therapeutic agent for cancer. Finally, further research should be conducted into its ability to modulate the expression of genes involved in cell growth and differentiation.

Synthesis Methods

4-(2,5-Dimethylphenyl)benzoic acid, 95% can be synthesized through a two-step process. The first step involves the reaction between 2,5-dimethylphenol and benzoyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction yields 4-(2,5-Dimethylphenyl)benzoic acid, 95% and sodium chloride as a byproduct. The second step involves the recrystallization of the 4-(2,5-Dimethylphenyl)benzoic acid, 95% from a hot ethanol solution.

properties

IUPAC Name

4-(2,5-dimethylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-3-4-11(2)14(9-10)12-5-7-13(8-6-12)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXPFEPVWXWVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653589
Record name 2',5'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dimethylphenyl)benzoic acid

CAS RN

1181583-55-0
Record name 2',5'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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